molecular formula C9H11N3O B1291180 1-(3-Aminophenyl)imidazolidin-2-one CAS No. 938459-14-4

1-(3-Aminophenyl)imidazolidin-2-one

Cat. No. B1291180
M. Wt: 177.2 g/mol
InChI Key: BPKSYMQSNOQBGA-UHFFFAOYSA-N
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Description

The compound 1-(3-Aminophenyl)imidazolidin-2-one is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of an amino group on the phenyl ring suggests potential for various chemical modifications and biological activities.

Synthesis Analysis

The synthesis of imidazolidinone derivatives can involve several steps, including tosylation, treatment with acetamides, and the use of reagents such as Horner-Emmons reagent for the incorporation of specific functional groups . The synthesis process can be stereospecific, leading to the desired isomer without the need for further separation techniques. Additionally, the reaction of α-amino acid phenylhydrazides with levulinic acid can produce imidazolidin-4-one intermediates, which can further undergo ring closure to afford bicyclic derivatives .

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives can be confirmed by various spectroscopic methods, including 1H, 13C NMR, IR, and MS data. In some cases, the absolute stereochemistry is determined by X-ray crystallographic analysis . The structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, a related compound, was elucidated using single crystal X-ray structural analysis, revealing a nonplanar conformation with specific dihedral angles and stabilized by intermolecular interactions .

Chemical Reactions Analysis

Imidazolidinone derivatives can react with isothiocyanates to yield novel compounds with high yields. These compounds can undergo rearrangements under certain conditions, such as boiling in acetic acid or concentrated hydrochloric acid, to form various spiro-linked and imidazoline derivatives . The presence of an amino group on the phenyl ring can also facilitate further chemical modifications, such as acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The presence of substituents on the imidazolidinone ring and the phenyl ring can affect the compound's solubility, boiling point, and stability. Intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, can influence the compound's crystal packing and melting point . The biological activities of these compounds, such as antiviral, antibacterial, antifungal, and insecticidal properties, are also important aspects of their chemical properties .

Scientific Research Applications

Imidazolidin-4-one in Bioactive Oligopeptides

Imidazolidin-4-ones serve as skeletal modifications in bioactive oligopeptides. They are used either as proline surrogates or to protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis typically involves the reaction of an alpha-aminoamide with an aldehyde or ketone, forming an imine followed by intramolecular cyclization. An interesting finding is the stereoselective formation of imidazolidin-4-one when certain benzaldehydes react with alpha-aminoamide derivatives of the antimalarial drug primaquine, influenced significantly by intramolecular hydrogen-bonding involving the o-substituent's C=O oxygen (Ferraz et al., 2007).

Imidazolidine Derivatives as Corrosion Inhibitors

Imidazolidine derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, have been studied for their corrosion inhibition efficiency in deaerated acid media. The electrochemical behavior is evaluated using potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS). Theoretical calculations based on density functional theory (DFT) support the findings, indicating the efficiency of these compounds as corrosion inhibitors, with imidazoline showing good inhibition at different concentrations (Cruz et al., 2004).

Synthesis and Solid Phase Applications

The synthesis of imidazolidin-2-ones has been explored using various methods. A notable method involves gold-catalyzed cycloisomerization on solid phase, highlighting the potential of solid phase synthesis and homogeneous gold catalysis in generating drug-like heterocycles efficiently and with high yields. This process emphasizes the versatility of imidazolidin-2-ones in drug development (La-Venia et al., 2016).

Novel Synthesis Approaches

New strategies for synthesizing substituted imidazolidin-2-ones involve the conversion of N-allylureas to imidazolidin-2-one products. This process creates two bonds and up to two stereocenters, showcasing the compound's structural and synthetic versatility (Fritz et al., 2006).

properties

IUPAC Name

1-(3-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSYMQSNOQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640702
Record name 1-(3-Aminophenyl)imidazolidin-2-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)imidazolidin-2-one

CAS RN

938459-14-4
Record name 1-(3-Aminophenyl)-2-imidazolidinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(3-Aminophenyl)imidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)imidazolidin-2-one
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Synthesis routes and methods

Procedure details

A solution of [3-(2-oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester (0.88 g, 3.2 mmol) and trifluoroacetic acid (2 ml) in dichloromethane (10 ml) were stirred at room temperature for 5 hours. The reaction was quenched with sodium carbonate (20 ml) and extracted with dichloromethane (3×50 ml). The combined organics were dried (magnesium sulphate) and concentrated in vacuo (0.54 g, 96%). HPLC retention time 1 min. Mass spectrum (ES+) m/z 178 (M+H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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